molecular formula C30H21NO4S B4566910 N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]naphthalene-1-sulfonamide

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]naphthalene-1-sulfonamide

Cat. No.: B4566910
M. Wt: 491.6 g/mol
InChI Key: JAJATDYHWUEIKO-UHFFFAOYSA-N
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Description

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]naphthalene-1-sulfonamide is a complex organic compound characterized by its naphthalene-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene derivatives followed by coupling reactions to introduce the hydroxy and sulfonamide groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and coupling reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonamide: Shares the sulfonamide group but lacks the additional hydroxy and naphthalene groups.

    4-hydroxy-3-naphthalen-1-yl naphthalene: Shares the hydroxy and naphthalene groups but lacks the sulfonamide group.

Uniqueness

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]naphthalene-1-sulfonamide is unique due to its combination of hydroxy, naphthalene, and sulfonamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21NO4S/c32-27-17-16-20-9-2-4-12-22(20)29(27)25-18-26(23-13-5-6-14-24(23)30(25)33)31-36(34,35)28-15-7-10-19-8-1-3-11-21(19)28/h1-18,31-33H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJATDYHWUEIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C4=CC=CC=C43)O)C5=C(C=CC6=CC=CC=C65)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]naphthalene-1-sulfonamide
Reactant of Route 2
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]naphthalene-1-sulfonamide
Reactant of Route 3
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]naphthalene-1-sulfonamide
Reactant of Route 4
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]naphthalene-1-sulfonamide
Reactant of Route 5
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]naphthalene-1-sulfonamide
Reactant of Route 6
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]naphthalene-1-sulfonamide

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